molecular formula C24H19ClN4O2S2 B2442166 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 958613-60-0

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2442166
CAS RN: 958613-60-0
M. Wt: 495.01
InChI Key: QVTSVVMFZZEKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O2S2 and its molecular weight is 495.01. The purity is usually 95%.
BenchChem offers high-quality 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antibacterial Agents

Compounds structurally related to the query compound have been explored for their potential as antitumor and antibacterial agents. A study detailed the synthesis of novel analogs as potential inhibitors of thymidylate synthase (TS), showcasing their application in antitumor and antibacterial therapies. The study highlighted that certain analogs with specific substituents showed enhanced potency against human TS, indicating their potential in cancer treatment strategies (Gangjee et al., 1996).

Scaffold Hopping in Drug Discovery

Another study employed a scaffold hopping approach to discover quinazoline-containing compounds as histamine H4 receptor inverse agonists. This methodology can lead to the identification of novel compounds with therapeutic potential, demonstrating the application of the query compound's scaffold in the discovery of new drugs (Smits et al., 2008).

Synthesis and Reactivity

Research on the synthesis and reactivity of related quinazoline derivatives provides insights into their chemical properties and potential applications. For instance, the synthesis of phenyl-substituted triazolo-annelated quinazolines offers a foundation for developing compounds with varied biological activities, highlighting the versatile applications of such molecules in scientific research (Al-Salahi, 2010).

Antioxidant Activity

The exploration of antioxidant activity in sulfonamide derivatives, including amidomethane sulfonyl-linked bis heterocycles, indicates the potential of these compounds in combating oxidative stress-related conditions. This underscores the broader applicability of related compounds in addressing oxidative damage and enhancing cellular protection (Talapuru et al., 2014).

Antimicrobial Activity

Research on the antimicrobial activity of novel sulphonamide derivatives showcases their potential in fighting bacterial infections. The study of their reactivity towards different nitrogen-based nucleophiles and the resulting antibacterial activity emphasizes the role of similar compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c25-18-9-3-1-6-15(18)14-33-24-28-19-10-4-2-8-17(19)22-27-20(23(31)29(22)24)12-21(30)26-13-16-7-5-11-32-16/h1-11,20H,12-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTSVVMFZZEKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.